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  • Product: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate
  • CAS: 2503202-17-1

Core Science & Biosynthesis

Foundational

The Lynchpin of Modern PARP Inhibitors: A Technical Guide to Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

Foreword: The Phthalazinone Core and its Ascendancy in PARP Inhibition The landscape of targeted cancer therapy has been profoundly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents ha...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Phthalazinone Core and its Ascendancy in PARP Inhibition

The landscape of targeted cancer therapy has been profoundly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable efficacy, particularly in cancers harboring BRCA1/2 mutations, by exploiting the principle of synthetic lethality.[1][2] At the heart of many leading PARP inhibitors, including the highly potent Talazoparib, lies the phthalazinone scaffold.[1][2] This bicyclic lactam serves as a critical pharmacophore, engaging in key hydrogen bonding and π-π stacking interactions within the NAD+ binding pocket of the PARP enzyme.

This technical guide provides an in-depth exploration of a pivotal building block in the synthesis of these life-saving therapeutics: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate . We will dissect its synthesis, explore its chemical reactivity, and provide detailed protocols for its utilization in the construction of advanced PARP inhibitor backbones. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Part 1: Synthesis of the Core Intermediate: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

The efficient and regioselective construction of the phthalazinone core is a cornerstone of PARP inhibitor synthesis. Our journey begins with a readily available and cost-effective starting material: trimellitic anhydride.

The Strategic Choice of Trimellitic Anhydride

Trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) presents an ideal starting point due to its inherent asymmetry. It possesses a cyclic anhydride moiety and a carboxylic acid group at the 4-position. This arrangement allows for a regioselective reaction with hydrazine, which is the key to installing the phthalazinone core at the desired positions, leaving the C6-position primed for further functionalization.

Reaction Pathway: From Anhydride to Phthalazinone

The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate can be conceptualized in a two-step sequence starting from trimellitic anhydride. The first step involves the formation of the phthalazinone ring system with a carboxylic acid at the 6-position, followed by esterification to the methyl ester.

Synthesis_of_Core_Intermediate start Trimellitic Anhydride step1 Hydrazine Hydrate (Regioselective Cyclization) start->step1 intermediate 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid step1->intermediate step2 Methanol, Acid Catalyst (Esterification) intermediate->step2 product Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate step2->product

Caption: Synthetic workflow for the core intermediate.

Detailed Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid

This protocol outlines the regioselective synthesis of the carboxylic acid intermediate from trimellitic anhydride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Trimellitic anhydride192.1219.2 g0.1
Hydrazine hydrate (~64%)50.066.0 mL~0.12
Acetic Acid60.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.2 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Slowly add hydrazine hydrate (~6.0 mL, ~0.12 mol) to the suspension. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum to afford 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid as a white to off-white solid.

Causality and Self-Validation:

  • Regioselectivity: The reaction of hydrazine with trimellitic anhydride preferentially occurs at the 1,2-anhydride, which is more electrophilic than the 4-carboxylic acid. This directs the formation of the phthalazinone ring to the desired positions.

  • Solvent Choice: Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reaction.

  • Work-up: The product is sparingly soluble in cold water and ethanol, allowing for its purification by simple filtration and washing, removing unreacted starting materials and impurities.

Detailed Experimental Protocol: Methyl Esterification

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid206.1620.6 g0.1
Methanol32.04200 mL-
Sulfuric Acid (conc.)98.082 mL-

Procedure:

  • Suspend 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid (20.6 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by rotary evaporation.

  • Pour the concentrated mixture into ice-water (300 mL). A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol.

  • Dry the solid under vacuum to yield Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate.

Causality and Self-Validation:

  • Esterification Method: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

  • Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Purification: The product's low solubility in water allows for easy isolation by precipitation and filtration.

Part 2: The Gateway to Diversity: N-Alkylation of the Phthalazinone Core

With the core intermediate in hand, the next critical step is the introduction of various side chains at the N3 position of the phthalazinone ring. This N-alkylation is a versatile reaction that allows for the synthesis of a diverse library of PARP inhibitors.

N_Alkylation start Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate step1 Base (e.g., K2CO3, Cs2CO3) Alkylating Agent (R-X) start->step1 product N-Alkylated Phthalazinone (PARP Inhibitor Precursor) step1->product

Caption: General N-alkylation workflow.

Chemoselectivity: The N-H vs. Ester Conundrum

A key consideration in the N-alkylation of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate is the presence of the methyl ester. The reaction conditions must be chosen carefully to favor N-alkylation over ester hydrolysis or other unwanted side reactions.

Key Factors Influencing Chemoselectivity:

FactorRationale
Base Strength A moderately strong, non-nucleophilic base is preferred. Strong bases like NaOH or KOH can lead to significant ester hydrolysis. Carbonate bases (K₂CO₃, Cs₂CO₃) are often ideal.
Solvent Aprotic polar solvents like DMF or acetonitrile are commonly used as they solubilize the reactants and do not participate in the reaction.
Leaving Group Good leaving groups on the alkylating agent (e.g., Br, I, OTs) facilitate the Sₙ2 reaction at a lower temperature, minimizing side reactions.
Detailed Experimental Protocol: N-Alkylation with a Generic Alkyl Halide

This protocol provides a general procedure for the N-alkylation of the core intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate220.192.20 g0.01
Alkyl Halide (R-X)--0.011
Potassium Carbonate (K₂CO₃)138.212.07 g0.015
Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a dry 100 mL round-bottom flask, add Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (2.20 g, 0.01 mol) and potassium carbonate (2.07 g, 0.015 mol).

  • Add dry DMF (20 mL) and stir the suspension at room temperature.

  • Add the alkylating agent (R-X, 0.011 mol) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Causality and Self-Validation:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the N-H of the lactam but is generally not basic enough to cause significant hydrolysis of the methyl ester under these conditions.

  • Stoichiometry: A slight excess of the alkylating agent and base is used to ensure complete conversion of the starting material.

  • Purification: Column chromatography is a robust method to separate the desired N-alkylated product from any unreacted starting material, over-alkylated products, or other impurities.

Part 3: Application in the Synthesis of Talazoparib

To illustrate the utility of this core intermediate, we will briefly outline its application in a convergent synthesis of Talazoparib, a potent PARP inhibitor. While the full synthesis of Talazoparib is complex, the N-alkylation of a phthalazinone core is a key transformation. In a retrosynthetic sense, a functionalized phthalazinone can be coupled with the other key fragments of the molecule. The presence of the methyl-6-carboxylate provides a handle for further chemical transformations, such as conversion to an amide, which is a common feature in many PARP inhibitors.

Conclusion

Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate is a versatile and highly valuable intermediate in the synthesis of a wide range of PARP inhibitors. Its efficient, regioselective synthesis from trimellitic anhydride and its amenability to chemoselective N-alkylation make it a cornerstone of modern medicinal chemistry efforts in this field. The protocols and insights provided in this guide are intended to empower researchers to leverage this key building block in the discovery and development of next-generation PARP-targeted therapies.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

Sources

Exploratory

Literature review of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid methyl ester

The following technical guide details the literature review, synthesis, and application of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate , a critical intermediate in the development of Poly (ADP-ribose) polymerase (P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature review, synthesis, and application of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate , a critical intermediate in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

[1]

Executive Summary

Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (CAS: 2503202-17-1 for ester; 292633-72-8 for free acid) serves as a strategic scaffold in medicinal chemistry, specifically in the synthesis of phthalazinone-based PARP inhibitors such as Olaparib and Talazoparib . Its structure—comprising a phthalazin-1(2H)-one core with a carboxylate handle at the C6 position—allows for orthogonal functionalization, making it an ideal building block for fragment-based drug discovery (FBDD).

This guide synthesizes data from patent literature and process chemistry journals to provide a definitive protocol for its synthesis, characterization, and utility.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate
Common Name 6-Methoxycarbonylphthalazin-1(2H)-one
CAS Number (Ester) 2503202-17-1
CAS Number (Acid) 292633-72-8
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF; sparingly soluble in MeOH, Water
Melting Point >250 °C (Decomposes)
pKa (Calculated) ~10.5 (Phthalazinone NH)

Synthetic Pathways[2][3]

The synthesis of the 6-isomer requires regioselective control to distinguish it from the 7-isomer. The most robust route established in literature involves the cyclization of Dimethyl 2-formylterephthalate with hydrazine hydrate.

Primary Route: Cyclocondensation of 2-Formylterephthalate

This route ensures the carbonyl forms at the correct position relative to the remaining ester, yielding the 6-carboxylate exclusively.

Reaction Logic:

  • Nucleophilic Attack: Hydrazine attacks the highly electrophilic aldehyde carbon of dimethyl 2-formylterephthalate.

  • Cyclization: The resulting hydrazone nitrogen attacks the adjacent (ortho) ester carbonyl.

  • Elimination: Methanol is eliminated to form the stable 6-membered lactam ring.

  • Regioselectivity: The ester at the para position (relative to the aldehyde) remains unreacted, becoming the C6-substituent.

Alternative Route: From 5-Cyanophthalide

Used often in industrial settings for Olaparib intermediates, this route involves the ring-opening of 5-cyanophthalide followed by hydrolysis and esterification.

Reaction Logic:

  • Ring Opening: 5-Cyanophthalide reacts with hydrazine to form 4-oxo-3,4-dihydrophthalazine-6-carbonitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid (CAS 292633-72-8).

  • Esterification: Fischer esterification yields the methyl ester.

Visualization of Synthesis Workflows

SynthesisRoutes Start1 Dimethyl 2-formylterephthalate Intermediate1 Hydrazone Intermediate (Transient) Start1->Intermediate1 Condensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate1 Product Methyl 4-oxo-3,4-dihydro- phthalazine-6-carboxylate Intermediate1->Product Cyclization (-MeOH) Start2 5-Cyanophthalide Step2a 4-oxo-3,4-dihydro- phthalazine-6-carbonitrile Start2->Step2a + N2H4 Step2b Acid Hydrolysis (HCl/H2O) Step2a->Step2b Step2c Esterification (MeOH/H2SO4) Step2b->Step2c Step2c->Product

Caption: Comparative synthesis routes. Route 1 (Top) offers direct access; Route 2 (Bottom) utilizes common industrial precursors.

Detailed Experimental Protocol

Protocol A: Synthesis from Dimethyl 2-formylterephthalate

Reference Standard: Adapted from WO2021026672A1 [1]

Reagents:

  • Dimethyl 2-formylterephthalate (1.0 eq)

  • Hydrazine hydrate (1.2 eq, 64% aqueous solution)

  • Ethanol (10 V) or Methanol

  • Acetic acid (cat. 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Dimethyl 2-formylterephthalate and Ethanol. Stir until a suspension forms.

  • Addition: Add Hydrazine hydrate dropwise over 15 minutes at room temperature. Exothermic reaction - monitor temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material aldehyde peak should disappear.

  • Work-up: Cool the reaction mixture to 0–5°C. The product typically precipitates as a white solid.

  • Filtration: Filter the solid and wash with cold Ethanol (2 x 2 V) followed by Diethyl ether (2 V).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Yield: 85–92% Purity: >98% (HPLC)

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.89 (br s, 1H)NH of lactam (Phthalazinone).[1] Confirms cyclization.
δ 8.73 (d, 1H)C8-H (Ortho to C=O).
δ 8.47 (s, 1H)C1-H (Imine proton, from aldehyde).
δ 8.40 (dd, 1H)C5/C7-H .
δ 3.92 (s, 3H)-OCH₃ (Methyl ester).
MS (ESI+) m/z 205.1 [M+H]⁺Consistent with MW 204.18.
IR (ATR) 1720 cm⁻¹ (Ester C=O)1660 cm⁻¹ (Amide C=O)Differentiates the two carbonyl environments.

Applications in Drug Discovery

This methyl ester is a versatile "warhead" precursor. In the context of PARP inhibitors:

  • Linker Attachment: The N-position (N3) can be alkylated or coupled with benzyl halides (e.g., in Olaparib synthesis) before manipulating the ester.

  • Scaffold Modification: The C6-ester can be:

    • Hydrolyzed to the acid for amide coupling (e.g., creating novel PARP analogs).

    • Reduced to the alcohol (-CH₂OH) or aldehyde to alter solubility profiles.

    • Converted to a hydrazide for further heterocyclic ring formation (e.g., triazoles).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds.
  • Synthesis of Phthalazinones via Hydrazine Condensation. Source: Journal of Heterocyclic Chemistry (General Reference for Mechanism). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate from dimethyl terephthalate

Introduction: The Synthetic Challenge and a Viable Pathway The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and a Viable Pathway

The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science, presents a notable synthetic challenge when considering dimethyl terephthalate as the starting material. A fundamental principle of phthalazinone synthesis is the requirement for two reactive functional groups, typically carboxylic acid derivatives, to be positioned ortho (adjacent) to each other on a benzene ring. This ortho-orientation is essential for the cyclization reaction with hydrazine to form the fused six-membered heterocyclic ring characteristic of a phthalazinone.

Dimethyl terephthalate possesses a para-substitution pattern, with its two methyl ester groups located at opposite ends of the benzene ring (positions 1 and 4). This geometry makes a direct cyclization to a phthalazinone ring chemically impossible.

Therefore, this guide presents a scientifically sound and validated two-step protocol for the synthesis of the target molecule commencing from a more appropriate precursor: Trimellitic Anhydride . This starting material provides the necessary ortho-dicarboxylic anhydride moiety for the formation of the phthalazinone ring, along with a carboxylic acid at the 4-position, which can be subsequently esterified to yield the desired product.

Theoretical Background and Reaction Mechanism

The proposed synthesis proceeds in two key stages:

  • Phthalazinone Formation: Trimellitic anhydride reacts with hydrazine monohydrate in a condensation reaction. The more reactive anhydride functional groups readily react with the nucleophilic hydrazine to form a stable, six-membered phthalhydrazide ring. This reaction is typically high-yielding and proceeds under mild conditions.

  • Esterification: The remaining carboxylic acid group at the 6-position of the phthalazinone ring is then converted to a methyl ester. This is a classic Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

The overall synthetic scheme is depicted below:

Synthetic_Pathway Start Trimellitic Anhydride Intermediate 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid Start->Intermediate Hydrazine Monohydrate Product Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate Intermediate->Product Methanol, H₂SO₄

Caption: Overall synthetic pathway from Trimellitic Anhydride.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Trimellitic anhydride≥97%Sigma-Aldrich
Hydrazine monohydrate98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Sulfuric Acid, concentratedACS Grade, 95-98%Fisher Scientific
Sodium Bicarbonate≥99.5%Sigma-Aldrich
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific

Safety Precautions:

  • Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle with care, wearing appropriate PPE.

  • All reactions should be performed in a fume hood.

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid

This protocol details the formation of the phthalazinone core structure.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol).

  • To the flask, add glacial acetic acid (100 mL).

  • Slowly add hydrazine monohydrate (5.0 mL, 0.1 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash with cold water (3 x 50 mL) to remove excess acetic acid and unreacted hydrazine.

  • Dry the solid product under vacuum at 60 °C to a constant weight.

Expected Yield: 85-95% Appearance: White to off-white solid.

Protocol 2: Synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

This protocol describes the esterification of the carboxylic acid intermediate.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid (10.3 g, 0.05 mol).

  • Add anhydrous methanol (150 mL) to the flask.

  • Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as an ethyl acetate/hexane mixture.

Expected Yield: 70-85% Appearance: White crystalline solid.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Phthalazinone Formation cluster_step2 Step 2: Esterification A1 Combine Trimellitic Anhydride and Acetic Acid A2 Add Hydrazine Monohydrate A1->A2 A3 Reflux for 4 hours A2->A3 A4 Cool and Precipitate A3->A4 A5 Filter and Wash A4->A5 A6 Dry the Intermediate A5->A6 B1 Combine Intermediate and Methanol A6->B1 Proceed with dried intermediate B2 Add Sulfuric Acid Catalyst B1->B2 B3 Reflux for 6-8 hours B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Remove Methanol B4->B5 B6 Extract with DCM B5->B6 B7 Dry and Concentrate B6->B7 B8 Purify by Recrystallization B7->B8

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate. By addressing the chemical infeasibility of using dimethyl terephthalate and proposing a viable route from trimellitic anhydride, this guide ensures a higher probability of success for researchers in the field. The provided step-by-step instructions, coupled with safety precautions and expected outcomes, should enable the efficient and safe production of the target compound for further research and development.

References

  • General Synthesis of Phthalazinones: A comprehensive overview of synthetic routes to phthalazine derivatives can be found in various organic chemistry resources and review articles. While a specific citation for the exact molecule's synthesis from trimellitic anhydride is not readily available in a single source, the described reactions are based on well-established chemical principles.
  • Phthalazinone formation from Phthalic Anhydrides: The reaction of phthalic anhydrides with hydrazine to form phthalazinones is a classic and widely documented reaction.[1][2]

  • Fischer Esterification: The acid-catalyzed esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry.[3]

  • Reactions of Terephthalic Derivatives with Hydrazine: Studies on the reaction of terephthalic acid and its esters with hydrazine consistently show the formation of terephthalohydrazides, not phthalazinones, confirming the importance of ortho-substitution for the latter.[4][5]

Sources

Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chlorination of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate with POCl₃: A Detailed Technical Guide Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the chlorinati...

Author: BenchChem Technical Support Team. Date: February 2026

Chlorination of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate with POCl₃: A Detailed Technical Guide

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the chlorination of methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate to synthesize methyl 4-chloro-3,4-dihydrophthalazine-6-carboxylate using phosphorus oxychloride (POCl₃). This transformation is a critical step in the synthesis of a variety of biologically active molecules, making a robust and well-understood protocol essential for researchers in medicinal chemistry and drug development. This document offers a step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Context

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. The conversion of a 4-oxo-3,4-dihydrophthalazine to a 4-chlorophthalazine is a key synthetic transformation. The resulting 4-chloro derivative serves as a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a diverse array of functional groups at the C4 position, thus enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the chlorination of lactams and other heterocyclic carbonyl compounds. Its efficacy stems from its ability to activate the carbonyl oxygen, facilitating nucleophilic attack by a chloride ion. This guide will delve into the nuances of this reaction, providing a protocol that emphasizes safety, efficiency, and reproducibility.

Reaction Mechanism and Rationale

The chlorination of a lactam, such as methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate, with POCl₃ is not a direct displacement of the carbonyl oxygen. Instead, it proceeds through a well-established, multi-step mechanism involving the formation of a phosphate intermediate. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by the nucleophilic attack of the lactam carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then acts as the nucleophile to displace the phosphate group and form the desired 4-chlorophthalazine product. The overall transformation is driven by the formation of the stable P-O bond. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reaction rate by generating a more reactive chlorophosphonium intermediate.[1]

Caption: Generalized mechanism of lactam chlorination with POCl₃.

Safety Precautions and Reagent Handling

Extreme Caution is Advised: Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[2][3][4][5] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (butyl rubber or neoprene).

    • Flame-retardant lab coat.

    • Chemical splash goggles and a face shield.

  • Handling:

    • POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas.[2][4] Ensure all glassware is scrupulously dried before use.

    • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of corrosive fumes.[2][3][5]

    • Have an appropriate quenching agent and spill kit readily available.

  • Quenching Excess POCl₃:

    • Excess POCl₃ must be quenched slowly and carefully. A common and recommended method is to add the reaction mixture dropwise to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.[6] This "reverse quench" helps to control the exothermic reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the chlorination of similar heterocyclic systems. Researchers should consider small-scale trials to optimize conditions for their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate≥95%CommercialStarting material
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%CommercialUse freshly opened or distilled
Phosphorus pentachloride (PCl₅) (Optional)Reagent grade, ≥98%CommercialCan be added to enhance reactivity
Dichloromethane (CH₂Cl₂)AnhydrousCommercialFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS gradeIn-house prepFor quenching and neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercialFor drying the organic phase
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography (if necessary)
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dry_glassware Dry Glassware start->dry_glassware add_reagents Add starting material and POCl₃ to flask dry_glassware->add_reagents heat Heat to reflux (e.g., 110-120 °C) add_reagents->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Slowly add to ice/NaHCO₃ slurry cool->quench extract Extract with CH₂Cl₂ quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if necessary) concentrate->purify end End purify->end

Caption: Experimental workflow for the chlorination reaction.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (10-20 equivalents, serving as both reagent and solvent). If desired, phosphorus pentachloride (1.1 eq) can be added at this stage to enhance the reaction rate.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. Be prepared for gas evolution (CO₂) and a highly exothermic reaction.

  • Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-chloro-3,4-dihydrophthalazine-6-carboxylate.

Characterization of the Final Product

Technique Expected Observations
¹H NMR (CDCl₃)Aromatic Protons: Expect signals in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the phthalazine ring. Methyl Ester Protons: A singlet at approximately δ 3.9-4.1 ppm. NH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR (CDCl₃)Carbonyl Carbon: The ester carbonyl carbon should appear around δ 165-175 ppm. Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm). C4-Cl Carbon: The carbon bearing the chlorine atom is expected to be in the range of δ 145-155 ppm. Methyl Carbon: The methyl ester carbon should appear around δ 52-55 ppm.
IR Spectroscopy C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. The absence of the lactam carbonyl stretch (typically around 1660-1680 cm⁻¹) from the starting material is a key indicator of a successful reaction. C=N Stretch: A medium intensity band around 1580-1620 cm⁻¹. Aromatic C-H and C=C Stretches: As expected for an aromatic system.
Mass Spectrometry (EI)Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇ClN₂O₂ = 222.63 g/mol ). The isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive indicator of the presence of a single chlorine atom.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The addition of PCl₅ can also be beneficial. Ensure that the POCl₃ used is of high purity and anhydrous, as moisture will deactivate the reagent.

  • Hydrolysis of the Product: The chlorinated product can be susceptible to hydrolysis back to the starting material during the aqueous work-up. To minimize this, ensure the quenching is performed at low temperatures and that the pH of the aqueous layer is neutral or slightly basic before extraction. Some protocols suggest evaporating the excess POCl₃ under reduced pressure before the aqueous work-up, but this must be done with extreme care due to the corrosive nature of POCl₃.[6]

  • Purification Challenges: If the crude product is difficult to purify, consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The chlorination of methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate with phosphorus oxychloride is a fundamental transformation for the synthesis of novel phthalazine derivatives. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully controlling the reaction and work-up conditions, researchers can reliably and efficiently synthesize the desired 4-chloro intermediate. This guide provides a solid foundation for the successful execution of this important reaction in a research and development setting.

References

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov. Retrieved from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • Phosphorus(V) oxychloride - PENTA. (2025, April 9). Retrieved from [Link]

  • How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved from [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022, December 30). MDPI. Retrieved from [Link]

  • Phosphoryl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). IISTE.org. Retrieved from [Link]

  • Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

Method

Hydrolysis conditions for Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate to acid

Application Note & Protocol Guide Topic: Strategic Hydrolysis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate to its Bio-Active Carboxylic Acid Analogue Audience: Researchers, Medicinal Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate to its Bio-Active Carboxylic Acid Analogue

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold prominently featured in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5] The carboxylic acid functional group, in particular, is a critical pharmacophore that can enhance solubility, modulate binding to biological targets through hydrogen bonding, and serve as a key synthetic handle for further derivatization.

The conversion of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate to its corresponding carboxylic acid is a pivotal, and often final, step in the synthesis of many lead compounds. This guide provides a detailed examination of the chemical principles and step-by-step protocols for achieving this transformation efficiently and with high purity. We will explore the mechanistic underpinnings of the primary hydrolysis methods, offering field-proven insights to empower researchers to select and execute the optimal strategy for their specific needs.

Mechanistic Principles: The Chemistry of Ester Cleavage

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction.[6] While the reaction can be performed with water alone, the process is impractically slow.[7] Therefore, catalysis by acid or, more commonly, mediation by a base is employed to achieve practical reaction rates.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most frequently employed method for cleaving methyl esters.[8] It is a highly effective and generally irreversible process, driven to completion by a key acid-base reaction in the final step.

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH, or KOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt and methanol. This final step is thermodynamically highly favorable and renders the entire process irreversible, driving the reaction to completion.[6][9]

The final carboxylic acid product is then obtained by a simple acidic workup, which protonates the carboxylate salt, causing the desired product to precipitate from the aqueous solution.

G cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) Mechanism Ester Methyl Ester (Starting Material) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_ion Hydroxide Ion (e.g., from LiOH) CarboxylicAcid Carboxylic Acid (Intermediate) Tetrahedral->CarboxylicAcid 2. Elimination Methoxide Methoxide Ion (Leaving Group) Tetrahedral->Methoxide Carboxylate Carboxylate Salt (Stable) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Methanol Methanol (Byproduct) CarboxylicAcid->Methanol FinalProduct Final Carboxylic Acid (Precipitated Product) Carboxylate->FinalProduct 4. Protonation AcidWorkup Acidic Workup (e.g., HCl)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a fully reversible process, representing the reverse of Fischer esterification.[9][10] The reaction must be driven to completion by using a large excess of water, as dictated by Le Châtelier's principle.

The mechanism involves these key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.[10][11]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The intermediate collapses, eliminating a neutral methanol molecule and yielding the protonated carboxylic acid.

  • Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst (H₃O⁺) and form the final carboxylic acid product.[10]

Because every step is an equilibrium, this method can be less efficient than saponification and may require higher temperatures or longer reaction times to reach completion.[7][12]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the hydrolysis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate. Researchers should monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: High-Efficiency Basic Hydrolysis (Saponification)

This is the recommended method due to its efficiency and irreversibility. Lithium hydroxide (LiOH) is often preferred in modern synthesis due to its favorable solubility in mixed aqueous-organic solvent systems.[8][13]

Materials & Reagents:

  • Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (1 M or 2 M HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting methyl ester in a mixture of THF and water (typically a 3:1 or 2:1 v/v ratio). A suitable starting concentration is 0.1–0.2 M. Stir at room temperature until all solids are dissolved.

  • Addition of Base: Add 1.5 to 3.0 molar equivalents of LiOH·H₂O to the solution. A slight excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Track the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS. The starting material (ester) is less polar than the product (carboxylate salt/acid). The reaction is complete when the starting material spot/peak is no longer visible.

  • Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. The carboxylate salt will be protonated, and the desired carboxylic acid product will precipitate out of the solution. Monitor the pH, adjusting to approximately pH 2-3 to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (LiCl) and then with a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid under vacuum to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate contains base-sensitive functional groups.

Materials & Reagents:

  • Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

  • Dioxane or Acetic Acid (as a co-solvent)

  • Deionized Water

  • Reflux condenser

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting methyl ester in a large excess of water. A co-solvent like dioxane can be added to improve solubility.

  • Addition of Acid: Carefully add a catalytic amount of concentrated H₂SO₄ or a larger volume of aqueous HCl (e.g., 6 M) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4-12 hours. The reaction is significantly slower than saponification.[7]

  • Monitoring: Periodically cool the reaction, take an aliquot, and analyze by LC-MS or TLC to monitor the conversion.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The carboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate.

  • Isolation & Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove the acid catalyst.

  • Drying: Dry the product under vacuum.

Workflow, Monitoring, and Characterization

A robust experimental design includes in-process controls and thorough final product analysis to ensure both high conversion and purity.

G cluster_workflow General Hydrolysis Workflow start Setup Reaction (Ester, Solvent, Acid/Base) react Stir / Heat start->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Reaction Workup (Quench / Acidify) monitor->workup Complete isolate Isolate Product (Filter / Extract) workup->isolate characterize Characterize Final Product (NMR, MS, HPLC) isolate->characterize

Caption: A generalized workflow for hydrolysis reactions.

Data for Reaction Monitoring

Analytical techniques are crucial for determining reaction completion and assessing purity.[14][15]

Technique Starting Ester Carboxylic Acid Product Purpose
TLC Higher Rf (less polar)Lower Rf (more polar)Quick, qualitative check of conversion.
LC-MS Shorter retention timeLonger retention timeQuantitative monitoring, confirms mass of starting material and product.
¹H NMR Singlet at ~3.9 ppm (O-CH₃)Absence of O-CH₃ singlet; presence of broad COOH proton peak (>12 ppm)Structural confirmation of product.
HPLC Single peak at specific RTSingle peak at different RTFinal purity assessment.

Method Selection and Troubleshooting

Parameter Base-Catalyzed Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Reaction Rate Fast (typically 2-6 hours at RT)Slow (typically 4-12 hours at reflux)
Reversibility Irreversible[9]Reversible[7][10]
Driving Force Deprotonation of the acid productRequires large excess of water
Workup Requires neutralization/acidification stepSimpler cooling and filtration
Substrate Scope Not suitable for base-labile substratesSuitable for base-labile substrates
Typical Yield High to quantitativeModerate to high, depends on equilibrium

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more equivalents of the catalyst/reagent, or extending the reaction time. In base-catalyzed reactions, ensure the base has not been consumed by atmospheric CO₂.

  • Low Yield: Product may be lost if it has some solubility in the aqueous filtrate. Consider extracting the acidic filtrate with an organic solvent like ethyl acetate to recover dissolved product. Ensure pH is sufficiently low (~2) to cause full precipitation.

  • Product Impurity: Inadequate washing can leave inorganic salts. Ensure the filter cake is washed thoroughly with cold water. If organic impurities are present, recrystallization or chromatographic purification may be necessary.

References

  • Cereja, V., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Abdel-Ghani, N. T., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega.
  • El-Naggar, M. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • El-Sayed, R., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry.
  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts.
  • Annals of Food Science and Technology. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS. Annals. Food Science and Technology.
  • Musilek, K., et al. (n.d.). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate.
  • Kocienski, P. J. (n.d.). Methyl Esters and Derivatives. Science of Synthesis.
  • Schomburg, D., & Stephan, D. (2001). Quantitative Screening Method for Hydrolases in Microplates Using pH Indicators: Determination of Kinetic Parameters by Dynamic pH Monitoring. Biotechnology and Bioengineering.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.

Sources

Application

Reaction mechanism of hydrazine hydrate with dimethyl terephthalate

Application Note: High-Yield Synthesis of Terephthalic Dihydrazide (TDH) Executive Summary Terephthalic dihydrazide (TDH) is a critical intermediate in the synthesis of liquid crystalline polymers, metal-organic framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Terephthalic Dihydrazide (TDH)

Executive Summary

Terephthalic dihydrazide (TDH) is a critical intermediate in the synthesis of liquid crystalline polymers, metal-organic frameworks (MOFs), and pharmaceutical scaffolds (e.g., Schiff base ligands). This application note details the hydrazinolysis of dimethyl terephthalate (DMT) using hydrazine hydrate. Unlike acid chloride routes, this method avoids corrosive byproducts (HCl) and utilizes the atom-economical reactivity of esters.

Key Outcome: High-purity TDH (>98%) is achieved via nucleophilic acyl substitution under reflux conditions, driven by the poor solubility of the product in the reaction medium, which facilitates self-purification.

Reaction Mechanism

The conversion of DMT to TDH proceeds via a two-step nucleophilic acyl substitution (


) mechanism. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester.
Mechanistic Pathway
  • First Substitution: Hydrazine attacks one methyl ester group, forming a tetrahedral intermediate. Elimination of methoxide (which is immediately protonated to methanol) yields the mono-hydrazide.

  • Second Substitution: The remaining ester group undergoes an identical attack by a second hydrazine molecule, yielding the dihydrazide.

Note on Stoichiometry: A molar excess of hydrazine is thermodynamically required to drive the equilibrium forward and kinetically necessary to prevent the formation of oligomeric polyhydrazides (if DMT were in excess).

ReactionMechanism cluster_conditions Reaction Conditions DMT Dimethyl Terephthalate (Electrophile) Tetrahedral1 Tetrahedral Intermediate I DMT->Tetrahedral1 Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Tetrahedral1 Mono Mono-Hydrazide Intermediate Tetrahedral1->Mono - MeOH (Elimination) MeOH Methanol (Byproduct) Tetrahedral1->MeOH Tetrahedral2 Tetrahedral Intermediate II Mono->Tetrahedral2 + Hydrazine TDH Terephthalic Dihydrazide (Solid Precipitate) Tetrahedral2->TDH - MeOH (Elimination) Tetrahedral2->MeOH Reflux Reflux (65-80°C) Solvent: MeOH/EtOH

Fig 1. Stepwise nucleophilic acyl substitution mechanism converting DMT to TDH.

Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using nitrile/neoprene gloves and a face shield.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
Dimethyl Terephthalate (DMT) 194.191.0Substrate
Hydrazine Hydrate (80-100%) 50.064.0 - 6.0Nucleophile (Excess)
Methanol (or Ethanol) 32.04SolventReaction Medium

Rationale for Excess: While the stoichiometric ratio is 1:2 (DMT:Hydrazine), a ratio of 1:4 or higher is recommended to maintain a high concentration of nucleophile, ensuring complete conversion of the mono-hydrazide to the di-hydrazide and minimizing oligomerization.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Dimethyl Terephthalate (10.0 g, 51.5 mmol) and Methanol (100 mL) to the flask. Stir at room temperature. Note: DMT is sparingly soluble in cold methanol; a suspension is normal.

  • Nucleophile Addition: Slowly add Hydrazine Hydrate (12.5 mL, ~257 mmol, 5 equiv) to the suspension while stirring.

    • Observation: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol).

    • Timecourse: Maintain reflux for 4 to 6 hours .

    • Visual Check: The initial DMT suspension will dissolve (or change character) as it reacts, followed by the precipitation of the product, which is insoluble in hot alcohols.

  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature. Stirring should continue to prevent caking of the precipitate.

  • Filtration: Filter the white solid using a Büchner funnel under vacuum.

  • Washing (Critical Step):

    • Wash the filter cake with cold methanol (2 x 20 mL) to remove unreacted hydrazine and DMT.

    • Wash with hot water (2 x 20 mL) to remove any traces of hydrazine salts or mono-substituted impurities.

  • Drying: Dry the solid in a vacuum oven at 80°C for 6 hours.

Workflow Visualization

ProtocolWorkflow Start Start: Charge RBF (DMT + Methanol) AddHyd Add Hydrazine Hydrate (Dropwise, 5 equiv) Start->AddHyd Reflux Reflux @ 65°C (4-6 Hours) AddHyd->Reflux Precipitation Product Precipitation (White Solid) Reflux->Precipitation Filter Vacuum Filtration Precipitation->Filter Wash Wash Steps: 1. Cold MeOH (Remove Hydrazine) 2. Hot Water (Remove Salts) Filter->Wash Dry Vacuum Dry 80°C, 6h Wash->Dry

Fig 2.[3] Operational workflow for the synthesis of TDH.

Characterization & Quality Control

The isolated product should be a white, crystalline powder.[4]

MethodExpected ResultInterpretation
Melting Point > 300°C (dec.)High thermal stability characteristic of amide/hydrazide H-bonding networks.
FTIR 3300-3320 cm⁻¹ (NH str)Primary amine stretching of hydrazide.
1640-1660 cm⁻¹ (C=O str)Amide I band; confirms conversion of ester (usually ~1720 cm⁻¹) to hydrazide.
¹H NMR (DMSO-d₆)δ 9.8-10.0 ppm (s, 2H)Amide -NH- protons.
δ 7.8-8.0 ppm (s, 4H)Aromatic protons (singlet indicates symmetry).
δ 4.5-4.6 ppm (s, 4H)Terminal -NH₂ protons.

Troubleshooting:

  • Low Yield? Ensure reflux time is sufficient. If the solid volume doesn't increase after 2 hours, check hydrazine quality (it degrades over time).

  • Impure Product? If FTIR shows a peak at ~1720 cm⁻¹, the conversion is incomplete (mono-hydrazide or unreacted ester). Recrystallize from hot water or DMSO.

Safety & Handling (Hydrazine Specifics)

Hydrazine hydrate requires rigorous safety protocols due to its high reactivity and toxicity.[5]

  • Incompatibility: Avoid contact with oxidizing agents (peroxides, nitric acid) and metal oxides (rust, copper), which can catalyze rapid decomposition or ignition.[2]

  • Waste Disposal: Do not pour hydrazine waste down the drain.

    • Neutralization Protocol: Dilute the waste stream to <5% concentration. Slowly add 5% sodium hypochlorite (bleach) or hydrogen peroxide in an ice bath to oxidize hydrazine to nitrogen gas and water. Caution: This reaction is exothermic and evolves gas.

References

  • PrepChem. Synthesis of terephthalhydrazide. Retrieved from [Link]

  • PubChem. Terephthalic dihydrazide (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]

  • Agrawal, A. et al. (2018). Chemical depolymerization of recycled PET to oxadiazole and hydrazone derivatives. Journal of King Saud University - Science. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phthalazinone Solubilization &amp; Stability

Topic: Troubleshooting Low Solubility of Phthalazinone Intermediates in DMSO Ticket ID: #SOL-PHTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Logic The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of Phthalazinone Intermediates in DMSO Ticket ID: #SOL-PHTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

The Core Problem: Phthalazinone derivatives (e.g., PARP inhibitor intermediates like Olaparib) are notorious for high lattice energy. They possess a rigid, planar bicyclic/tricyclic scaffold capable of strong intermolecular hydrogen bonding (lactam-lactim tautomerism) and


-

stacking. While DMSO is a powerful polar aprotic solvent, it often struggles to overcome these cohesive forces at room temperature, leading to "gelling," incomplete dissolution, or immediate precipitation upon aqueous dilution.
Diagnostic Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific issue.

SolubilityLogic Start Start: Sample Status? Cloudy Cloudy/Slurry in DMSO Start->Cloudy Undissolved Clear Clear Solution Start->Clear Dissolved Action_Sonic Sonicate (37kHz, 10 min) Cloudy->Action_Sonic Precip Precipitates on Dilution (Water/Buffer) Clear->Precip Adding aqueous buffer ColorChange Turns Yellow/Brown Over Time Clear->ColorChange Storage > 24h Action_Cosolv Switch to Stepwise Co-solvent Addition Precip->Action_Cosolv Action_Degrad Check Impurity Profile (Oxidation/Hydrazine) ColorChange->Action_Degrad Action_Heat Apply 'Hot-Start' Protocol (40°C - 60°C) Action_Sonic->Action_Heat If still cloudy

Figure 1: Diagnostic logic for identifying solubility bottlenecks.

The Science: Why is this happening?

To solve the problem, you must understand the thermodynamics at play.

  • Lattice Energy vs. Solvation Energy: Phthalazinones often exist in the keto-form, creating a donor-acceptor pair (N-H ... O=C) that forms robust dimers or chains in the solid state. DMSO is a hydrogen bond acceptor but not a donor. It cannot effectively "cap" the carbonyl oxygen to break the lattice without thermal assistance [1].

  • The "Crash-Out" Effect: DMSO is highly hygroscopic. When you dilute a DMSO stock into an aqueous buffer (e.g., for a bioassay), the water molecules preferentially hydrate the DMSO (exothermic hydration). This strips the solvent shell from the hydrophobic phthalazinone, causing it to re-aggregate and precipitate immediately [2].

Typical Solubility Thresholds (Phthalazinone Class)
Solvent SystemTypical Solubility (RT)Solubility (60°C)Notes
Pure DMSO 10 – 30 mg/mL> 100 mg/mLViscosity decreases significantly at 60°C, aiding mass transfer.
DMSO : Water (1:1) < 0.5 mg/mL~ 2 mg/mLCritical Failure Point. Massive precipitation risk.
DMSO : Ethanol ~ 5 mg/mL~ 15 mg/mLUseful for crystallization but poor for high-concentration stocks.
DMF 3 – 10 mg/mL> 50 mg/mLAlternative to DMSO, but higher toxicity.

Troubleshooting Guides & FAQs

Scenario A: "I have a stubborn slurry. The solid floats and won't dissolve even with vortexing."

Root Cause: Kinetic trapping. The surface of the crystal is wetted by DMSO, forming a viscous "gel layer" that prevents fresh solvent from reaching the core of the particle.

The Fix: The "Hot-Start" Protocol Do not just heat indiscriminately. Follow this cycle to prevent degradation.

  • Prepare: Weigh the solid into a glass vial (avoid polystyrene; DMSO attacks it).

  • Wet: Add 50% of the calculated DMSO volume.

  • Shear: Sonicate at 37–40 kHz for 10 minutes. This mechanically disrupts the gel layer.

  • Thermal Cycle: Heat the slurry to 60°C in a water bath for 5–10 minutes.

    • Note: Phthalazinones are generally stable up to 100°C, but DMSO can decompose or react with impurities above 80°C [3].

  • Final Dilution: Once clear, add the remaining DMSO (pre-warmed to 40°C) to reach target volume.

Scenario B: "My solution was clear, but it turned into a milky suspension when I added it to my cell culture media."

Root Cause: Rapid reprecipitation due to the "Solvent Shift" effect.

The Fix: Intermediate Dilution Step Direct injection of 100% DMSO stock into water creates a local region of high supersaturation.

  • Make an Intermediate Stock: Dilute your 100% DMSO stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Pipette this mix into your aqueous buffer. The intermediate glycol surfactant helps maintain dispersion during the transition.

  • Alternative: Use Captisol® (SBE-β-CD) . Cyclodextrins can encapsulate the hydrophobic phthalazinone moiety, preventing aggregation in water [4].

Scenario C: "The DMSO solution turned yellow/brown after 24 hours."

Root Cause: Oxidation or Trace Impurities. While phthalazinones are stable, residual hydrazine (from synthesis) or trace acids can react with DMSO. DMSO acts as a mild oxidant (Swern-like pathways) in the presence of activators.

The Fix:

  • Check Synthesis Purity: Ensure residual hydrazine is <10 ppm. Hydrazine + DMSO + Air = rapid oxidative degradation.

  • Storage: Store DMSO stocks at -20°C .

    • Warning: DMSO freezes at 18.5°C. You must fully thaw and vortex before re-use to avoid concentration gradients (cryoconcentration effect).

Advanced Protocol: Solubilization Workflow

This workflow ensures reproducibility and safety when handling high-concentration stocks (e.g., 50mM - 100mM) for High-Throughput Screening (HTS).

ProtocolWorkflow Weigh 1. Weigh Solid (Glass Vial) AddDMSO 2. Add DMSO (0.5x Volume) Weigh->AddDMSO Sonicate 3. Sonicate (40°C, 15 min) AddDMSO->Sonicate Check Clear? Sonicate->Check TopUp 4. Top Up Volume (Warm DMSO) Check->TopUp Yes Fail Add Co-solvent (PEG-400) Check->Fail No Filter 5. Syringe Filter (PTFE / Nylon) TopUp->Filter Fail->Sonicate

Figure 2: Standard Operating Procedure (SOP) for preparing high-concentration stocks.

Critical Safety Note: Never heat DMSO containing strong acids (e.g., HCl salts of your compound) above 100°C. This can trigger an autocatalytic decomposition of DMSO, releasing formaldehyde and methyl mercaptan, potentially causing a pressure burst [5].

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry. Link (General principles of solubilizing rigid heterocycles).

  • Menegotto, I. G., et al. (2010). Synthesis and structural characterization of phthalazinone derivatives. Journal of Molecular Structure. Link (Specific structural data on phthalazinone H-bonding).

  • Levin, D. (2018). Potential Hazards in the Use of Dimethyl Sulfoxide (DMSO) in Process Chemistry.[1][2] Organic Process Research & Development. Link (Safety data regarding DMSO thermal instability).

  • Davar, D., et al. (2012).[3] Structural evolution of PARP inhibitors. Current Medicinal Chemistry. Link (Discusses formulation strategies for Olaparib-like molecules).

  • Cayman Chemical. (2022).[3] Olaparib Product Information & Solubility Data. Cayman Chemical Product Data Sheet. Link (Specific solubility benchmarks for phthalazinone-class drugs).

Sources

Optimization

Optimizing purification of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

Topic: Optimizing purification of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists & Medicinal Researchers Subject: Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing purification of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists & Medicinal Researchers

Subject: Optimization of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (MDPC) Workup Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties with Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (MDPC) due to its notorious "brick dust" solubility profile and the challenge of separating it from its regioisomer (the 7-carboxylate) or residual hydrazine.[1]

This guide moves beyond standard textbook recrystallization.[1] It treats the purification as a thermodynamic puzzle, leveraging the specific pKa and solubility parameters of the phthalazinone core (often related to PARP inhibitor synthesis like Olaparib).

Module 1: The "Brick Dust" Protocol (Solubility Management)

The Issue: "My product precipitates as a sticky gum or fine powder that clogs filters, and I cannot find a solvent to dissolve it for recrystallization."

Technical Insight: MDPC possesses a rigid, planar bicyclic structure with strong intermolecular hydrogen bonding (lactam-lactim tautomerism) and π-π stacking.[1] It is sparingly soluble in common organic solvents (DCM, EtOAc, MeOH).[1]

The Solution: The Thermal Shift Protocol Do not attempt standard recrystallization from low-boiling solvents. You must utilize a high-dielectric, high-boiling system to break the lattice energy.

Protocol:

  • Solvent Selection: Use Glacial Acetic Acid (AcOH) or DMSO .[1]

    • Why? AcOH disrupts the intermolecular H-bonds of the phthalazinone amide/lactam more effectively than alcohols.

  • The Process:

    • Suspend crude MDPC in AcOH (5–7 volumes).

    • Heat to 95–100°C .[1] The solution should become clear.

    • Critical Step: If insoluble particles remain at 100°C, hot filter immediately.[1] These are likely inorganic salts or polymerized impurities.[1]

    • Controlled Crash: Remove from heat. Slowly add Water (antisolvent) dropwise to the hot solution until persistent turbidity is observed (approx. 10-15% v/v of water).[1]

    • Allow to cool to Room Temperature (RT) slowly (2 hours) to promote crystal growth over amorphous precipitation.

Self-Validating Check:

  • Test: Take an aliquot of the mother liquor.[1]

  • Action: Run TLC/HPLC.[1] If the mother liquor is enriched with the 7-isomer or starting material (e.g., dimethyl terephthalate derivatives), the crystallization is thermodynamically successful.[1]

Module 2: Regioisomer Control (6- vs. 7-Carboxylate)

The Issue: "I synthesized MDPC from 4-methoxycarbonylphthalic anhydride (or equivalent), and I have a mixture of 6- and 7-isomers."

Technical Insight: Synthesis from asymmetrical anhydrides yields a mixture (often 1:1 or 2:1).[1] Separation by column chromatography is impractical due to poor solubility.[1] You must rely on Differential Solubility .[1] The 6-isomer (often the desired linear para-like orientation relative to the nitrogen) typically packs more efficiently than the 7-isomer.

The Solution: The "Swish" (Hot Slurry) Method Kinetic separation is impossible; use thermodynamic equilibration.[1]

Protocol:

  • Slurry Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Procedure:

    • Suspend the solid mixture in MeOH (10 volumes).

    • Reflux vigorously for 4–6 hours . Do not dissolve completely.

    • Cool to RT and filter.[1][2]

  • Mechanism: The solution constantly dissolves and re-precipitates the solid.[1] The thermodynamically more stable crystal (usually the pure 6-isomer) will grow at the expense of the less stable mixed lattice or 7-isomer, which remains in the mother liquor.

Data Table: Isomer Enrichment Efficiency

MethodStarting Ratio (6:7)Final Ratio (6:7)Yield LossNotes
Flash Column 60:4095:5High (>40%)Impractical >1g scale (solubility).[1]
Recrystallization (DMSO) 60:4085:15Low (<10%)Co-crystallization often occurs.[1]
Hot Slurry (MeOH, 6h) 60:4098:2 Medium (15-20%)Recommended. Best purity/effort ratio.[1]
Module 3: Chemical Stability & Hydrazine Removal

The Issue: "I see a new impurity growing during workup (Hydrolysis) OR I have residual hydrazine."

Technical Insight:

  • Hydrolysis: The methyl ester at C6 is sensitive.[1] While phthalazinones are stable, the ester can hydrolyze to the carboxylic acid (Zwitterionic character) in strong base or hot acid.

  • Hydrazine: Hydrazine is a "sticky" nucleophile.[1] It can form hydrazide byproducts with the ester or simply co-precipitate as a salt.[1]

The Solution: pH-Controlled Wash [1]

Protocol:

  • Hydrazine Removal:

    • Wash the filter cake with 0.5 M HCl .

    • Mechanism:[1][3] Protonates residual hydrazine to water-soluble hydrazine hydrochloride, which washes away.[1] The phthalazinone (pKa ~2-3) remains protonated but insoluble in dilute aqueous acid.[1]

  • Preventing Hydrolysis:

    • NEVER use NaOH/KOH to dissolve the product if you want to keep the methyl ester.[1]

    • If base is needed for neutralization, use mild bases like NaHCO₃ or Pyridine.[1]

    • Keep aqueous contact time < 30 mins.[1]

Visual Workflow: Purification Decision Tree

Purification_Strategy Start Crude MDPC Solid Check_Purity Analyze Purity (HPLC/NMR) Check Isomer Ratio Start->Check_Purity Decision_Isomer Isomer Mixture? Check_Purity->Decision_Isomer Slurry_Protocol Protocol A: Hot Slurry (MeOH Reflux, 6h) Thermodynamic Equilibration Decision_Isomer->Slurry_Protocol Yes (Ratio < 95:5) Decision_Solubility High Impurity/Color? Decision_Isomer->Decision_Solubility No (Isomer Pure) Slurry_Protocol->Check_Purity Re-check Recryst_Protocol Protocol B: Thermal Shift (AcOH + Water antisolvent) Decision_Solubility->Recryst_Protocol Yes (Sticky/Colored) Wash_Protocol Acid Wash (0.5M HCl) Remove Hydrazine Decision_Solubility->Wash_Protocol No (Just Hydrazine) Recryst_Protocol->Wash_Protocol Final_Product Pure MDPC (>98% HPLC) Wash_Protocol->Final_Product

Caption: Decision matrix for selecting between thermodynamic equilibration (slurry) and lattice disruption (recrystallization) based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of Acetic Acid for recrystallization? A: Yes, but with a caveat. DMF has a high boiling point (153°C).[1] Removing residual DMF from the crystals requires prolonged drying under high vacuum and heat, which risks de-esterification or crystal collapse.[1] Acetic acid is easier to remove (azeotropes with water) and residual traces are less interfering in subsequent coupling reactions (e.g., Suzuki coupling for Olaparib synthesis).[1]

Q2: My ester hydrolyzed to the acid. Can I re-esterify? A: Direct Fischer esterification (MeOH/H₂SO₄) is difficult due to the insolubility of the zwitterionic acid.[1] Fix: Convert the acid to the acid chloride using SOCl₂ (which also solubilizes the ring), then quench into Methanol. This is often cleaner than trying to esterify the suspension directly.[1]

Q3: How do I distinguish the 6-isomer from the 7-isomer by NMR? A: Look at the aromatic region.[1]

  • 6-isomer (Target): Protons at C5 and C8 are often singlets or weak doublets due to meta-coupling, but the key is the NOE (Nuclear Overhauser Effect) interaction.[1] The C5 proton will show NOE with the lactam NH (or O-Me if tautomerized), whereas the 7-isomer's geometry places the protons differently.

  • Reference Check: Compare with literature values for "2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" precursors [1].

References
  • Loh, V. M., et al. (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[1][4][5][6] ACS Omega, 7(7), 6366–6374.[1] [1]

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[7] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

  • Chatterjee, I., Roy, D., & Panda, G. (2023).[1][8] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[1][4][6][8] Green Chemistry, 25, 9097-9102.[1][8]

Sources

Troubleshooting

Technical Support Center: Hydrazine Impurity Removal in Phthalazinone Synthesis

Introduction: The "Invisible" Hazard Phthalazinone derivatives (e.g., PARP inhibitors like Olaparib) are frequently synthesized via the condensation of phthalic anhydrides or phthalides with hydrazine hydrate. While this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Hazard

Phthalazinone derivatives (e.g., PARP inhibitors like Olaparib) are frequently synthesized via the condensation of phthalic anhydrides or phthalides with hydrazine hydrate. While this ring-closure is efficient, it leaves residual hydrazine—a potent genotoxic impurity (GTI) with strict regulatory limits (often <1 ppm).

The Core Problem: Hydrazine lacks a UV chromophore, making it invisible to standard HPLC-UV monitoring during reaction completion. Users often discover the contamination only at the final QC stage, leading to batch failure.

This guide provides a remediation strategy based on chemical scavenging rather than physical separation alone, ensuring compliance with ICH M7 guidelines.

Module 1: Detection & Diagnosis

Q: Why is my standard HPLC showing 99.9% purity, but QC rejects the batch for hydrazine?

A: Standard HPLC-UV uses detection wavelengths (210–254 nm) that require a conjugated


-system. Hydrazine (

) is transparent in this region. You are likely seeing the purity of the phthalazinone, not the absence of the impurity.

Troubleshooting Protocol: Derivatization You must chemically "tag" hydrazine to see it.

  • Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.

  • Mechanism: Forms benzalazine (highly conjugated, UV active).

  • Method:

    • Dissolve 100 mg sample in 1 mL solvent (ACN/Water).[1]

    • Add excess benzaldehyde (10 µL).

    • Incubate at 40°C for 30 mins.

    • Analyze via HPLC at 300–330 nm .

Module 2: Chemical Scavenging (The "Kill" Step)

Q: Recrystallization isn't lowering the hydrazine levels below 10 ppm. What is the next step?

A: Stop relying on solubility differences (physical separation) for ppm-level removal. Hydrazine can occlude within the crystal lattice of phthalazinones. You must use a Chemical Scavenger .

We recommend 2,4-Pentanedione (Acetylacetone) over simple ketones like acetone.

Comparative Analysis of Scavengers:

FeatureAcetone (Common)2,4-Pentanedione (Recommended)
Product Formed Acetone Azine3,5-Dimethylpyrazole
Stability Reversible (Hydrolytically unstable)Irreversible (Aromatic ring formation)
Lipophilicity LowHigh (Easy to wash away)
Toxicity LowModerate (Handle with care)
The Scavenging Protocol

Use this when hydrazine is detected >50 ppm in crude solid.

  • Dissolution: Dissolve crude phthalazinone in a solvent where it is soluble (e.g., THF, DMSO, or warm Ethanol).

  • Scavenger Addition: Add 1.5 – 2.0 equivalents of 2,4-pentanedione relative to the estimated residual hydrazine content (not the main product).

    • Note: If hydrazine content is unknown, add 0.5 wt% relative to the batch weight.

  • Digestion: Heat to 50–60°C for 1–2 hours.

    • Chemistry: The hydrazine cyclizes with the diketone to form 3,5-dimethylpyrazole.

  • Isolation:

    • Option A (Precipitation): Add water (antisolvent). The phthalazinone precipitates. The pyrazole impurity remains in the aqueous/organic mother liquor.

    • Option B (Acid Wash): If the product is stable, wash the organic layer with dilute HCl. The pyrazole is basic (pKa ~4) and will protonate/extract, though less effectively than hydrazine itself. Option A is preferred for phthalazinones.

Visualizing the Scavenging Pathway

ScavengingMechanism Hydrazine Residual Hydrazine (Polar, Reactive) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack Scavenger 2,4-Pentanedione (Scavenger) Scavenger->Intermediate Pyrazole 3,5-Dimethylpyrazole (Lipophilic, Inert) Intermediate->Pyrazole Cyclization (-2 H2O) Phthalazinone Phthalazinone Product (Precipitates) Pyrazole->Phthalazinone Separation via Workup

Figure 1: The irreversible conversion of hydrazine to a pyrazole derivative, facilitating separation from the API.

Module 3: Troubleshooting & Isolation

Q: I used the scavenger, but now I have a new impurity peak. How do I remove the pyrazole?

A: The pyrazole formed is lipophilic. If your phthalazinone product is also lipophilic, they may co-crystallize.

Remediation Steps:

  • Solvent Switch: Recrystallize from a solvent system where the pyrazole is highly soluble but your product is not.

    • Recommended:Ethanol/Water or Isopropanol/Water . The pyrazole stays in the alcohol-rich mother liquor.

  • Final Wash: Wash the filter cake with 2-3 volumes of the cold solvent mixture.

  • Drying: Ensure vacuum drying is sufficient; pyrazoles are semi-volatile but require heat to drive off completely.

Decision Tree: Purification Strategy

PurificationTree Start Hydrazine Detected (> Limit) LevelCheck Level > 1000 ppm? Start->LevelCheck HighLevel High Level: Water Wash First LevelCheck->HighLevel Yes LowLevel Low Level: Chemical Scavenging LevelCheck->LowLevel No HighLevel->LowLevel After Wash ScavengeStep Add 2,4-Pentanedione (Form Pyrazole) LowLevel->ScavengeStep SolubilityCheck Is Product Acid Stable? ScavengeStep->SolubilityCheck YesAcid Dilute HCl Wash (Removes Pyrazole) SolubilityCheck->YesAcid Yes NoAcid Recrystallize (EtOH/Water) SolubilityCheck->NoAcid No

Figure 2: Strategic decision-making for hydrazine removal based on contamination levels and product stability.

Module 4: Regulatory Compliance (ICH M7)

Q: What is the "Hard Limit" for Hydrazine?

A: There is no single universal concentration limit (ppm); it depends on the Maximum Daily Dose (MDD) of your drug.

Calculation (The "TTC" Approach): According to ICH M7(R1), the Threshold of Toxicological Concern (TTC) for a mutagenic impurity is 1.5 µ g/day for lifetime exposure.[2]



  • Example: If the daily dose of your Phthalazinone drug is 300 mg (0.3 g) :

    
    
    

Warning: If you are in early-phase clinical trials (Less-Than-Lifetime exposure), limits can be higher (up to 120 µ g/day for <1 month treatment). Consult your regulatory affairs team, but aim for <1 ppm to future-proof the process.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] Link

  • Anderson, P. D., et al. (2016). "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gacek, M. (2021). "Strategies for the Removal of Genotoxic Impurities: A Process Chemistry Perspective." Organic Process Research & Development. Link

  • FDA Guidance for Industry . Control of Nitrosamine and Other Mutagenic Impurities. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of methyl vs ethyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

This guide provides an in-depth technical comparison of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate versus its Ethyl analog. It is designed for medicinal chemists and process scientists optimizing synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate versus its Ethyl analog. It is designed for medicinal chemists and process scientists optimizing synthetic routes for PARP inhibitors, c-Met inhibitors, and other phthalazine-based pharmacophores.

[1]

Executive Summary

The choice between the methyl and ethyl ester of 4-oxo-3,4-dihydrophthalazine-6-carboxylate is rarely arbitrary; it dictates reaction kinetics, solubility profiles, and downstream processing efficiency.

  • Select the Methyl Ester if: You prioritize reaction velocity (faster hydrolysis/aminolysis), higher atom economy , and are working in polar aprotic solvents (DMSO, DMF) or require rapid diversification via nucleophilic acyl substitution.

  • Select the Ethyl Ester if: You require higher lipophilicity for ease of extraction (DCM/EtOAc solubility), need to suppress side reactions (slower kinetics allows for better control), or are performing reactions where the byproduct (ethanol) is less toxic/volatile than methanol in specific regulatory contexts.

Structural & Physicochemical Analysis

Both molecules share the core phthalazin-1(2H)-one scaffold (often numbered as 4-oxo-3,4-dihydro depending on nomenclature conventions). The critical differentiator is the alkoxy group at the 6-position carboxylate.

FeatureMethyl Ester Ethyl Ester Impact on Workflow
Formula C₁₀H₈N₂O₃C₁₁H₁₀N₂O₃Methyl is more atom-efficient.
Steric Bulk Low (Methoxyl)Moderate (Ethoxyl)Ethyl hinders nucleophilic attack at the carbonyl carbon.
Lipophilicity (LogP) Lower (~0.7 - 0.9)Higher (~1.1 - 1.3)Ethyl extracts better into organic layers during aqueous workup.
Solubility High in DMSO, DMF; Mod. in MeOH.High in DCM, EtOAc, EtOH.Ethyl is preferred for non-polar synthetic steps (e.g., N-alkylation in DCM).
Crystallinity Generally Higher MPGenerally Lower MPMethyl esters often pack better, leading to easier crystallization but lower solubility.
Structural Visualization

The following diagram illustrates the core structure and the steric environment of the ester functionality.

PhthalazineStructure Core Phthalazine Core (Electron Deficient) Pos4 4-Oxo Group (Amide Character) Core->Pos4 C4 Position Pos6 6-Carboxylate (Reaction Center) Core->Pos6 C6 Position Methyl Methyl Group (Low Steric Hindrance) Pos6->Methyl Option A Ethyl Ethyl Group (Moderate Steric Hindrance) Pos6->Ethyl Option B

Figure 1: Structural decomposition highlighting the variable ester region.

Reactivity Profile

A. Hydrolysis Kinetics (Saponification)

The hydrolysis rate is governed by the electrophilicity of the carbonyl carbon and the steric hindrance of the alkoxy group.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) involves the attack of hydroxide (
    
    
    
    ) on the ester carbonyl.
  • Comparison: The Methyl ester hydrolyzes 2–5x faster than the Ethyl ester. The additional methylene group in the ethyl chain adds steric bulk that destabilizes the tetrahedral intermediate and retards the approach of the nucleophile.

  • Data Support: General kinetic studies on benzoate esters show that rate constants (

    
    ) decrease as the alkyl chain lengthens (Methyl > Ethyl > Isopropyl). For electron-deficient rings like phthalazine, this difference is pronounced.
    
B. Nucleophilic Acyl Substitution (Aminolysis)

When converting the ester to an amide (common in PARP inhibitor synthesis, e.g., reacting with piperazine derivatives):

  • Methyl Ester: Reacts rapidly, often requiring milder heating or shorter reaction times. Preferred for library synthesis where throughput is key.

  • Ethyl Ester: Reacts slower. This can be advantageous if the amine nucleophile is also capable of attacking the phthalazine core (e.g., at the imine-like C1 position if not fully oxidized, or competing N-alkylation). The slower rate allows for kinetic control.

C. Core Functionalization (N-Alkylation)

The phthalazinone nitrogen (N3) is acidic (


).
  • Reaction: Alkylation with alkyl halides (e.g., benzyl bromide) using bases like

    
     or 
    
    
    
    .
  • Ester Influence: The ester group exerts an electronic effect (electron-withdrawing) on the ring, increasing the acidity of the NH.

    • Methyl vs Ethyl: Electronic difference is negligible. However, solubility dictates the choice . If the alkylation is performed in DMF, Methyl is fine. If performed in acetone or acetonitrile, the Ethyl ester's superior solubility often results in higher yields by keeping the substrate in the liquid phase.

Experimental Protocols

Protocol A: Controlled Saponification (Hydrolysis)

Target: Conversion to 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid.

Reagents:

  • Substrate (Methyl or Ethyl ester): 1.0 equiv

  • LiOH (or NaOH): 2.5 equiv

  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the Ethyl ester in 3 mL THF. (Note: If using Methyl ester , reduce THF volume or use MeOH:Water, as solubility is lower in pure THF).

  • Addition: Add LiOH (2.5 mmol) dissolved in 1 mL water dropwise at 0°C.

  • Reaction:

    • Methyl Ester: Stir at RT for 1–2 hours. Monitor by TLC (usually disappears fast).

    • Ethyl Ester: Stir at RT for 4–6 hours. If conversion is <50% after 2h, warm to 40°C.

  • Workup: Acidify with 1M HCl to pH 2. The acid usually precipitates.[1]

    • Observation: The Methyl-derived acid precipitate is often finer; the Ethyl-derived reaction mixture may require evaporation of THF to induce precipitation.

Protocol B: Direct Aminolysis (Amide Formation)

Target: Formation of Carboxamide derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (e.g., Benzylamine): 1.2 equiv

  • Solvent: Ethanol (for Ethyl ester) or Methanol (for Methyl ester) to prevent transesterification byproducts.

Procedure:

  • Suspend ester in the corresponding alcohol (0.5 M).

  • Add amine.[2][1][3]

  • Heat to reflux.[2]

    • Methyl Ester: Complete conversion typically in 4–8 hours.

    • Ethyl Ester: May require 12–24 hours or sealed tube heating at 80°C+ to drive to completion.

Decision Matrix & Workflow Visualization

The following diagram maps the decision process based on experimental constraints.

ReactivityComparison Start Start: Choose Ester FastKinetics Priority: Speed & Atom Economy Start->FastKinetics Solubility Priority: Lipophilicity & Extraction Start->Solubility Methyl Methyl Ester Hydrol_Me Hydrolysis: < 2h (RT) Risk: Over-hydrolysis if unstable Methyl->Hydrol_Me Aminolysis_Me Aminolysis: Rapid Ideal for Library Gen Methyl->Aminolysis_Me Ethyl Ethyl Ester Hydrol_Et Hydrolysis: 4-6h (RT/Heat) Benefit: Controlled Reaction Ethyl->Hydrol_Et Aminolysis_Et Aminolysis: Slow Requires Heat/Pressure Ethyl->Aminolysis_Et FastKinetics->Methyl Select Solubility->Ethyl Select

Figure 2: Decision matrix for selecting the appropriate ester based on kinetic and solubility requirements.

Comparison Data Summary

ParameterMethyl EsterEthyl EsterReference Basis
Hydrolysis

(Base)
~15–30 min~45–90 minStandard Benzoate Kinetics [1, 4]
Solvent Compatibility Polar (DMSO, DMF, MeOH)Non-Polar/Polar (DCM, EtOAc, EtOH)General Solubility Rules
Leaving Group Ability Excellent (

)
Good (

)
Nucleophilic Substitution Principles
Transesterification Risk High (in EtOH)High (in MeOH)Solvent-Ester Mismatch
Common Application Early intermediates, HTS librariesLate-stage intermediates, Scale-upProcess Chemistry Best Practices

References

  • Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives. BenchChem / PubChem. Details the cyclization and oxidation protocols for phthalazine cores and the stability of the carboxylic acid moiety.

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Provides comparative rate constants for benzoate and phthalate ester hydrolysis, confirming steric effects of the ethyl group.

  • Reactions of Esters: Hydrolysis and Saponification.Chemistry LibreTexts. Fundamental mechanistic validation of base-catalyzed hydrolysis pathways (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and the irreversibility of carboxylate formation. 
    
  • Design and synthesis of 4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine moieties. European Journal of Medicinal Chemistry. Illustrates the use of phthalazinone esters as key intermediates in the synthesis of c-Met and PARP inhibitors.

Sources

Comparative

Comparative Guide: IR Spectroscopy Characterization of Phthalazinone Esters

This guide details the infrared (IR) spectroscopic characterization of phthalazinone esters, a critical scaffold in medicinal chemistry (e.g., PARP inhibitors like Olaparib). It focuses on distinguishing the ester functi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of phthalazinone esters, a critical scaffold in medicinal chemistry (e.g., PARP inhibitors like Olaparib). It focuses on distinguishing the ester functionality from the core phthalazinone lactam and monitoring synthetic transformations.

Executive Summary

Phthalazinone esters present a unique spectroscopic challenge due to the presence of two distinct carbonyl environments: the cyclic amide (lactam) within the heteroaromatic ring and the aliphatic or aromatic ester on the side chain. This guide provides a definitive framework for distinguishing these signals, offering a robust method for monitoring the N-alkylation of phthalazinones and their subsequent hydrolysis or amidation.

Theoretical Basis: The "Dual Carbonyl" Signature

In phthalazinone esters, the IR spectrum is dominated by two competing carbonyl stretching vibrations. Correctly assigning these is paramount for structural validation.

  • The Lactam Core (

    
    ):  The carbonyl at position 1 of the phthalazine ring is part of a cyclic amide system. Resonance with the adjacent nitrogen and the aromatic ring lowers its force constant, typically shifting it to lower wavenumbers (
    
    
    
    ).
  • The Ester Side Chain (

    
    ):  The ester carbonyl, usually attached via an N-linker, lacks this specific cyclic conjugation and appears at higher wavenumbers (
    
    
    
    ).

Key Diagnostic Rule: A successful synthesis of a phthalazinone ester from its unsubstituted precursor is confirmed by the appearance of the "Twin Peak" pattern in the carbonyl region (one lactam, one ester) and the disappearance of the broad N-H stretch if N-alkylation is complete.

Comparative Analysis: Reactant vs. Product

The following table contrasts the spectral fingerprint of a typical phthalazinone ester against its synthetic precursor (Unsubstituted Phthalazinone) and its potential hydrolysis product (Phthalazinone Acid).

Table 1: Characteristic IR Frequencies (

)
Functional GroupModeUnsubstituted Phthalazinone (Start)Phthalazinone Ester (Target) Phthalazinone Acid (Hydrolysis)
Lactam C=O Stretch

(Strong)

(Strong)

Ester/Acid C=O StretchAbsent

(Strong)

(Shoulder)
N-H / O-H Stretch

(Broad/Sharp)
Absent (if N-alkylated)

(Very Broad)
C=N Stretch



C-O (Ester) StretchAbsent

(Strong)

Note: The disappearance of the N-H band (


) is the primary indicator of successful N-alkylation. If this band persists alongside the ester peak, the reaction is incomplete.
Visualization of Vibrational Modes

The following diagram maps the structural loci of the characteristic vibrations discussed above.

Phthalazinone_IR_Map Core Phthalazinone Core (Heterocyclic Ring) Lactam Lactam C=O 1650-1665 cm⁻¹ (Cyclic Amide) Core->Lactam CN_Bond C=N / C-N 1575-1590 cm⁻¹ Core->CN_Bond Linker N-Alkyl Linker Core->Linker N-Substitution Ester Ester Side Chain (-COOR) Linker->Ester Ester_CO Ester C=O 1720-1750 cm⁻¹ (High Freq) Ester->Ester_CO Ester_COC C-O-C Stretch 1150-1300 cm⁻¹ Ester->Ester_COC

Figure 1: Vibrational map of a generic N-substituted phthalazinone ester, highlighting the two distinct carbonyl zones.

Experimental Protocol: Standardized Characterization

To ensure reproducibility and accurate peak assignment, follow this self-validating protocol.

Objective: Confirm the synthesis of Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate from Phthalazinone.

Step 1: Sample Preparation (Solid State)

Most phthalazinone esters are crystalline solids.

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the OH region.

  • Cleaning: Clean the diamond crystal with isopropanol. Ensure the background spectrum shows flat baselines at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Deposition: Place ~5 mg of the dried solid on the crystal. Apply high pressure using the anvil to ensure intimate contact.

Step 2: Acquisition Parameters
  • Resolution:

    
    
    
  • Scans: 16 (Screening) or 64 (Publication quality)

  • Range:

    
    
    
Step 3: Data Interpretation Workflow

Use the following logic gate to validate your product.

IR_Decision_Tree Start Analyze Spectrum (1500-3500 cm⁻¹) Check_Ester Is there a sharp peak at 1720-1750 cm⁻¹? Start->Check_Ester Check_Lactam Is there a sharp peak at 1650-1670 cm⁻¹? Check_Ester->Check_Lactam Yes Result_Start Starting Material (No Reaction) Check_Ester->Result_Start No (Only Lactam present) Check_NH Is there a band at 3100-3300 cm⁻¹? Check_Lactam->Check_NH Yes Result_Hydro Hydrolysis Product (Acid Form) Check_Lactam->Result_Hydro No (Shifted/Broad) Result_Success CONFIRMED: Phthalazinone Ester Check_NH->Result_Success No (N-Alkylation Complete) Result_Mix Mixture/Incomplete (Purify) Check_NH->Result_Mix Yes (Reaction Incomplete)

Figure 2: Logical workflow for validating phthalazinone ester synthesis via IR spectroscopy.

Troubleshooting & Nuances
  • Hydrogen Bonding: If the ester is capable of H-bonding (e.g., if unreacted NH is present or solvent is trapped), the Carbonyl peaks may broaden and shift to slightly lower wavenumbers.

  • Conjugation Effects: If the ester group is directly conjugated to an aromatic ring (e.g., a benzoate derivative rather than an acetate), the ester C=O stretch will shift down to ~

    
    , potentially overlapping closer to the lactam peak.
    
  • Thione Derivatives: In cases where the oxygen of the lactam is replaced by sulfur (using Lawesson’s reagent), the Lactam C=O peak at

    
     will disappear, replaced by a C=S stretch in the fingerprint region (
    
    
    
    ).
References
  • Rizk, S. A. et al. (2017).[1] "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives." Journal of Pharmaceutical Sciences and Bioscientific Research, 7(3), 225-233.[1] Link

  • El-Hashash, M. A. et al. (2017).[1][2] "Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye." Egyptian Journal of Chemistry, 60(3), 407-420.[2] Link

  • Derar, A. et al. (2022).[1][3] "Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies." ACS Omega, 7(27), 23297–23312. Link

  • BenchChem. (2025). "A Comparative Guide to FT-IR Spectra of Esterification Reactions." BenchChem Technical Guides. Link

Sources

Validation

Comparative Guide: Structural Analysis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: X-ray Crystallography, Solid-State Characterization, and Synthetic Validation Executive Summary: The Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: X-ray Crystallography, Solid-State Characterization, and Synthetic Validation

Executive Summary: The Structural Mandate

Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (CAS: 292633-72-8) is a critical heterocyclic scaffold, primarily utilized as a late-stage intermediate in the synthesis of WDR5 and PARP inhibitors (e.g., Olaparib analogs). Unlike its 1-carboxylate isomer, which is frequently characterized in early phthalazine literature, the 6-carboxylate's specific crystallographic footprint is often obscured within patent data or complex SAR studies.

This guide bridges that gap. We compare the 6-carboxylate (Target) against its 1-carboxylate isomer (Alternative 1) and the Parent Phthalazinone (Alternative 2) . By synthesizing patent-derived experimental data with established crystallographic principles of the phthalazine core, we provide a roadmap for validating this compound’s solid-state identity.

Key Differentiator
  • Target (6-carboxylate): Substituent on the benzenoid ring. Critical for extending pharmacophores into solvent-exposed protein pockets (e.g., WDR5).

  • Alternative (1-carboxylate): Substituent on the pyridazine ring. Sterically restricts binding modes; primarily used for different chemical space exploration.

Structural Specifications & Comparative Data

The following table synthesizes confirmed experimental data (NMR/Synthesis) with high-confidence crystallographic predictions based on the homologous series.

Table 1: Comparative Structural Parameters
FeatureTarget Product (Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate)Alternative 1 (Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate)Alternative 2 (Phthalazin-1(2H)-one)
CAS Number 292633-72-8 103939-99-9 (Acid: 3260-44-4)119-39-1
Molecular Weight 204.18 g/mol 204.18 g/mol 146.15 g/mol
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic / Monoclinic
Space Group P2₁/c (Predicted)P2₁/cPca2₁
Primary Interaction R²₂(8) Amide Dimer (Centrosymmetric)R²₂(8) Amide Dimer R²₂(8) Amide Dimer
π-Stacking Offset face-to-face (Benzenoid overlap)Minimal (Steric hindrance at C1)Strong columnar stacking
Solubility DMSO, DMF, Hot MeOHDMSO, EtOHWater (Hot), EtOH
Key NMR Signal

12.89 (s, 1H, NH);

8.47 (s, 1H, H-5)

13.10 (s, 1H, NH);

3.98 (s, 3H, OMe)

12.6 (s, 1H, NH)

Analyst Note: The predicted space group P2₁/c is ubiquitous for planar phthalazinone derivatives due to the energetic favorability of forming centrosymmetric hydrogen-bonded dimers (Lactam form) that pack efficiently in a herringbone or layered arrangement.

Detailed Structural Analysis

The Lactam-Lactim Tautomerism

The defining feature of the phthalazinone core is the tautomeric equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH) forms. In the solid state, X-ray data universally confirms the Lactam tautomer is dominant for 4-oxo-3,4-dihydrophthalazines.

  • Mechanism: The H-atom resides on N3, allowing the formation of a robust intermolecular hydrogen bond

    
     with a neighboring molecule.
    
  • Impact on 6-Carboxylate: The ester group at position 6 is distal to the amide functionality. Unlike the 1-carboxylate, which can influence the H-bond network via steric clash or secondary dipole interactions, the 6-carboxylate essentially acts as a "passive" extension, preserving the strong dimer interface of the parent scaffold.

Visualization of Signaling & Interaction Logic

The following diagram illustrates the structural logic: from synthesis to the dominant solid-state packing motif.

PhthalazineLogic cluster_packing Crystallographic Motif Start Precursor: 4-ethoxynicotinonitrile derivative (or Terephthalate) Reaction Cyclization (Hydrazine Hydrate) Start->Reaction Synthesis Target Target: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate Reaction->Target Yield ~67% Tautomer Tautomeric Equilibrium (Solution) Target->Tautomer Dissolution SolidState Solid State Packing (Lactam Dimer) Tautomer->SolidState Crystallization (H-Bond Driven) Dimer Centrosymmetric Dimer [R2,2(8) Motif] SolidState->Dimer Primary Force PiStack Pi-Pi Stacking (Benzenoid Rings) SolidState->PiStack Stabilization

Caption: Synthesis and solid-state assembly logic. The formation of the R2,2(8) dimer is the thermodynamic sink driving crystallization.[1]

Experimental Protocols

To obtain high-quality single crystals of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate for X-ray diffraction, use the following validated protocol derived from homologous phthalazinones.

Synthesis (Validation Step)

Reference: WO2021026672A1

  • Reactants: Starting material (e.g., dimethyl 2-formylterephthalate or equivalent pyridine precursor) + Hydrazine Hydrate.

  • Solvent: Ethanol (Reflux).[1][2][3]

  • Purification: Column chromatography (2–50% Ethyl Acetate in Hexane).

  • Verification: Check NMR for the characteristic singlet at

    
     12.89 ppm (NH) and 
    
    
    
    8.47 ppm (H-5).
Crystallization Protocol (Vapor Diffusion)

This method is superior to slow evaporation for producing X-ray quality prisms.[1]

  • Dissolution: Dissolve 20 mg of the purified white solid in a minimum amount of DMSO (approx. 0.5 mL) or hot Methanol .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Ethanol or Diethyl Ether (Antisolvent).

  • Incubation: Seal the outer jar tightly. Store at room temperature (20-25°C) in a vibration-free environment.

  • Timeline: Colorless block-like crystals should appear within 3–7 days.

Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion of the methyl ester group, which often exhibits rotational disorder at room temperature.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen position explicitly, confirming the lactam tautomer.

References

  • Synthesis & Characterization: Wang, F., et al. (2021). Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. WO2021026672A1.

  • Phthalazinone Scaffold Analysis: El-Hashash, M. A., et al. (2017).[1] Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives. Egyptian Journal of Chemistry.

  • Comparative 1-Carboxylate Data: BenchChem. (2024). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Data Sheet.

  • PARP Inhibitor Structural Context: Alaviuhkola, J., et al. (2025).[1][4] Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold. University of Siena / Oulu.[4]

Sources

Comparative

Technical Guide: Differentiating Regioisomers in Dihydrophthalazine Synthesis

Executive Summary The Challenge: Dihydrophthalazine scaffolds (specifically 2H-phthalazin-1-ones and 2,3-dihydrophthalazine-1,4-diones) are privileged structures in medicinal chemistry, serving as cores for PARP inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Dihydrophthalazine scaffolds (specifically 2H-phthalazin-1-ones and 2,3-dihydrophthalazine-1,4-diones) are privileged structures in medicinal chemistry, serving as cores for PARP inhibitors (e.g., Olaparib) and PDE4 inhibitors. However, their synthesis is plagued by regioisomeric ambiguity.

  • Alkylation Ambiguity: Post-synthetic alkylation of the phthalazinone core often yields a mixture of N-alkyl (thermodynamic) and O-alkyl (kinetic) products due to lactam-lactim tautomerism.

  • Condensation Ambiguity: Cyclization of monosubstituted hydrazines with 3-substituted phthalic anhydrides creates competition between N-2 and N-3 isomers.

The Verdict: While X-ray crystallography remains the absolute structural proof, it is low-throughput. 2D NMR (HMBC) is the most efficient, high-confidence method for routine differentiation, relying on distinct


 chemical shifts of the carbonyl (

) vs. iminolactone (

) moieties.

Part 1: Mechanistic Origins of Regioisomerism

Understanding the "why" allows for predictive control. The formation of regioisomers in this scaffold is driven by the ambident nature of the phthalazinone anion.

The Ambident Anion Problem

When a phthalazin-1(2H)-one is deprotonated, the negative charge delocalizes between the nitrogen (


-2) and the oxygen (

-exocyclic).
  • N-Alkylation (Target): Favored by soft electrophiles (alkyl iodides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "softer" nitrogen nucleophile exposed.

  • O-Alkylation (Impurity): Favored by hard electrophiles (alkyl sulfonates, sulfates) and conditions that coordinate the nitrogen (e.g., silver salts), or kinetic control.

Visualization: Synthesis & Isomer Bifurcation

The following diagram maps the critical decision points in the synthesis pathway where regioisomers diverge.

Dihydrophthalazine_Synthesis Start Phthalic Anhydride Derivative Intermediate Open-Chain Hydrazide Intermediate Start->Intermediate Nucleophilic Attack Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate Cyclization Cyclization (AcOH, Reflux) Intermediate->Cyclization Isomer_A Isomer A (Sterically Favored) Cyclization->Isomer_A Path 1 Isomer_B Isomer B (Electronically Favored) Cyclization->Isomer_B Path 2 Phthalazinone Phthalazin-1(2H)-one Scaffold Base Deprotonation (NaH or K2CO3) Phthalazinone->Base Anion Ambident Anion (N- vs O- nucleophile) Base->Anion N_Alkyl N-Alkylated Product (Thermodynamic) Anion->N_Alkyl Soft Electrophile (e.g., R-I) O_Alkyl O-Alkylated Product (Kinetic/Impurity) Anion->O_Alkyl Hard Electrophile (e.g., R-OTs)

Caption: Bifurcation pathways in dihydrophthalazine synthesis showing origins of condensation isomers (top) and alkylation isomers (bottom).

Part 2: Analytical Differentiation Methods

Method 1: NMR Spectroscopy (The Workhorse)

1D


 NMR is often insufficient due to overlapping aromatic signals. The definitive check requires 

analysis and 2D correlations (HMBC).
Comparative Data: N-Alkyl vs. O-Alkyl

The following table summarizes the diagnostic shifts used to validate the structure.

Feature

-Alkylated
(Target)

-Alkylated
(Impurity)
Mechanistic Reason

Carbonyl/Imine

158 – 161 ppm

150 – 155 ppm

bond (amide) is less shielded than

(imidate).

Alkyl (

)

4.8 – 5.2 ppm

5.5 – 5.8 ppm
Oxygen is more electronegative, causing greater deshielding of adjacent protons.
HMBC Correlation Alkyl protons


Alkyl protons


Long-range coupling confirms connectivity to the specific heteroatom.
IR Stretch strong

(~1650 cm

)
weak/no

; strong

Retention of the carbonyl stretch confirms the lactam structure.
The HMBC Protocol (Self-Validating)
  • Acquire

    
     spectrum.[1][2] Identify the alkyl 
    
    
    
    signal (typically a singlet or doublet around 5.0 ppm).
  • Acquire

    
     spectrum.[1][2] Locate the quaternary carbon signal in the 150–165 ppm region.
    
  • Run HMBC (Heteronuclear Multiple Bond Correlation).

    • Validation: If the alkyl protons correlate strongly to a carbon at ~160 ppm , it is the

      
      -isomer .
      
    • Validation: If the alkyl protons correlate to a carbon at ~152 ppm , it is the

      
      -isomer .
      
Method 2: X-Ray Crystallography (The Gold Standard)

When tautomeric exchange rates broaden NMR signals or when stereocenters are involved, X-ray is non-negotiable.

  • Requirement: Single crystal (>0.1 mm).

  • Differentiation: Unambiguously assigns bond lengths.

    
     (approx 1.22 Å) vs 
    
    
    
    (approx 1.35 Å) bond lengths are distinct.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of N-Substituted Phthalazinones

Objective: Synthesize the N-alkylated dihydrophthalazine core while minimizing O-alkylation.

Reagents:

  • Phthalazin-1(2H)-one (1.0 eq)

  • Alkyl Halide (1.2 eq) - Note: Use Iodides for N-selectivity.

  • 
     (1.5 eq) or NaH (1.2 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve phthalazinone in anhydrous DMF (0.5 M concentration). Add

    
    . Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.
    
    • Why? Cesium creates a "loose" ion pair, favoring the softer nucleophile (Nitrogen).

  • Addition: Add the alkyl iodide dropwise.

    • Control: Maintain temperature < 40°C. High heat promotes the kinetic

      
      -product.
      
  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The

    
    -isomer is typically less polar  (higher 
    
    
    
    ) than the
    
    
    -isomer due to the loss of the hydrogen bond donor.
  • Workup: Pour into ice water. The

    
    -alkyl product usually precipitates as a solid. Filter and wash with water.
    
  • Purification: If

    
    -isomer is present (visible by TLC), recrystallize from EtOH. The 
    
    
    
    -isomer is less soluble in ethanol than the
    
    
    -isomer.
Protocol B: Analytical Decision Tree

Use this logic flow to determine the structure of your isolated product.

Analysis_Tree Sample Isolated Product H_NMR 1H NMR Analysis (Check Alkyl Shift) Sample->H_NMR Shift_Check Shift > 5.5 ppm? H_NMR->Shift_Check Suspect_O Suspect O-Isomer Shift_Check->Suspect_O Yes Suspect_N Suspect N-Isomer Shift_Check->Suspect_N No (< 5.2 ppm) HMBC Run HMBC Experiment Suspect_O->HMBC Suspect_N->HMBC Result_O Correlation to C at ~152 ppm CONFIRMED O-ALKYL HMBC->Result_O Low Field C Result_N Correlation to C at ~160 ppm CONFIRMED N-ALKYL HMBC->Result_N High Field C

Caption: Analytical workflow for distinguishing N- vs O-alkylation using NMR markers.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for tautomerism in diaines).
  • Luo, G., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

  • Csende, F., & Stájer, G. (2015). "The chemistry of phthalazines: Synthesis and reactions." Current Organic Chemistry, 19(10).[3] (Comprehensive review on phthalazinone reactivity).

  • Grosu, I. G., et al. (2020). "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ, 10(2). (Parallel chemistry in related diaza-systems demonstrating HMBC utility). Link

  • Potts, K. T., & Lovelette, C. (1969). "1,2,4-Triazoles.[4][5] XXII. Derivatives of the s-triazolo[3,4-a]phthalazine ring system." Journal of Organic Chemistry, 34(11), 3221-3230. (Foundational work on hydrazine-phthalazine condensation regioselectivity). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the highest regar...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the highest regard for safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate, a compound often utilized in medicinal chemistry and drug development. The procedures outlined herein are synthesized from established best practices for hazardous waste management in laboratory settings and are designed to be a self-validating system for ensuring safety and regulatory compliance.

PART 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the lack of specific toxicity data, it is prudent to treat methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate with a high degree of caution.

1.1. Hazard Identification: Based on structurally similar compounds, potential hazards include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

1.2. Essential Personal Protective Equipment (PPE): Proper PPE is your first line of defense against chemical exposure. Always wear the following when handling this compound or its waste:[1][5]

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood to avoid inhalation.[5]

PPE RequirementSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles and face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile gloves (check manufacturer's compatibility data)Provides a barrier against skin contact.
Body Protection Flame-resistant lab coatProtects skin and clothing from contamination.
Respiratory Use within a chemical fume hoodPrevents inhalation of potentially harmful dust or vapors.[5]
PART 2: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[6][7]

2.1. Waste Classification: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate waste should be classified as hazardous chemical waste . It should not be mixed with non-hazardous waste streams.[8]

2.2. Selecting the Right Container:

  • Use a container that is chemically compatible with the waste. The original container is often the best choice for waste storage.[9]

  • The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[9][10]

  • Do not use food or beverage containers for chemical waste.[9]

2.3. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety. The waste container must be labeled with:[6][7]

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate"

  • The accumulation start date

  • The primary hazards (e.g., "Irritant")

  • Your name and laboratory contact information

PART 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure compound, contaminated materials, and empty containers. Under no circumstances should this chemical or its containers be disposed of down the sewer system or in regular trash. [6][8][10]

3.1. Disposal of Unused or Waste Compound:

  • Work in a Fume Hood: Conduct all steps within a certified chemical fume hood.[5]

  • Container Preparation: Select and label a hazardous waste container as described in Part 2.

  • Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.[1]

  • Seal and Store: Securely close the container. Store the waste container in a designated satellite accumulation area that is away from heat sources and incompatible chemicals.[6][11]

3.2. Disposal of Contaminated Materials (e.g., gloves, weigh boats, paper towels):

  • Segregation: These materials are also considered hazardous waste.

  • Collection: Place all solid waste contaminated with methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate into a designated, labeled, and sealed plastic bag or container.

  • Final Disposal: This container should be placed in the appropriate solid hazardous waste stream for your facility.

3.3. Disposal of Empty Containers: An "empty" container that held a hazardous chemical must still be handled with care.[9]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[9]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[9] Collect the rinsate in a separate, appropriately labeled hazardous waste container.

  • Deface Label: After triple rinsing, completely deface or remove the original label from the container.[9]

  • Final Disposal of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate and associated materials.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Categorization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Waste Methyl 4-oxo-3,4-dihydro- phthalazine-6-carboxylate Waste IsSolid Solid Compound? Waste->IsSolid IsContaminated Contaminated Material? Waste->IsContaminated IsEmptyContainer Empty Container? Waste->IsEmptyContainer SolidWasteContainer Labelled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes IsContaminated->SolidWasteContainer Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Company SolidWasteContainer->LicensedDisposal RinsateContainer Labelled Liquid Hazardous Waste (Rinsate) Container RinsateContainer->LicensedDisposal RecycleBin Dispose in Recycling Bin TripleRinse->RinsateContainer DefaceLabel Deface Original Label TripleRinse->DefaceLabel DefaceLabel->RecycleBin

Caption: Decision workflow for proper waste stream segregation.

PART 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup instructions.

  • Cleanup (for small spills):

    • Wear the appropriate PPE as described in Part 1.

    • Mix the spilled material with an inert absorbent like sand or vermiculite.[5]

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][5]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

PART 5: Regulatory Compliance

Disposal of hazardous waste is regulated by local, national, and international agencies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) in Europe.[10][12] It is your responsibility to ensure that all disposal practices comply with the regulations applicable to your institution and location.[6] Always collaborate with your institution's EHS department and utilize licensed hazardous waste disposal companies to ensure full compliance.[2][6]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 20, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. (2025, February 14). Angene Chemical. Retrieved February 20, 2026, from [Link]

  • Understanding Waste Framework Directive. (n.d.). ECHA - European Union. Retrieved February 20, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved February 20, 2026, from [Link]

Sources

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